Methyl 6-oxocyclohex-1-ene-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-oxocyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBWDJSTLSONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458982 | |
| Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52784-37-9 | |
| Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 6 Oxocyclohex 1 Ene 1 Carboxylate and Structural Analogs
Strategies for Constructing the Cyclohexenone Core
The construction of the functionalized cyclohexenone ring system is central to the synthesis of Methyl 6-oxocyclohex-1-ene-1-carboxylate. Various strategies have been developed to achieve this, primarily revolving around cyclization and annulation reactions.
Michael Addition-Initiated Cyclization Reactions
A prominent method for synthesizing the cyclohexenone core of Hagemann's ester involves a sequence initiated by a Michael addition. askfilo.compearson.com In a classic approach, ethyl acetoacetate (B1235776) is treated with formaldehyde (B43269) in the presence of a base. askfilo.comvaia.com This initial aldol-like condensation forms an α,β-unsaturated product. askfilo.comvaia.com This intermediate then acts as a Michael acceptor for a second equivalent of ethyl acetoacetate enolate. askfilo.compearson.comvaia.com The resulting 1,5-dicarbonyl compound subsequently undergoes an intramolecular aldol (B89426) addition, leading to the formation of the six-membered ring. askfilo.combartleby.com The final steps involve dehydration and decarboxylation to yield Hagemann's ester. askfilo.combartleby.com
Another variation involves the reaction of an enamino ester with a suitable Michael acceptor. For instance, an enamino ester derived from (S)-1-phenylethylamine can undergo a Michael addition, and the resulting adduct can then be cyclized via a Horner-Wadsworth-Emmons annulation to form a functionalized Hagemann's ester derivative. researchgate.net These Michael addition-initiated sequences provide a powerful and convergent route to the cyclohexenone core. spcmc.ac.in A cascade reaction involving a Michael addition followed by an alkylation has also been employed to construct the core with multiple stereocenters. nih.govresearchgate.net
Variations of Robinson Annulation and Related Carbocyclization Processes
The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry, and variations of this process are widely used to synthesize cyclohexenones. wikipedia.orgorganic-chemistry.org The reaction combines a Michael addition with a subsequent intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com In the context of Hagemann's ester, a typical Robinson annulation might involve the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base like sodium ethoxide. wikipedia.org This sequence leads directly to the formation of the cyclohexenone ring system. wikipedia.orgwikipedia.org
The Wichterle reaction is a notable modification of the Robinson annulation that utilizes 1,3-dichloro-cis-2-butene in place of methyl vinyl ketone. wikipedia.orgdrugfuture.com This alternative Michael acceptor can be advantageous in preventing undesirable polymerization reactions. wikipedia.org Other related carbocyclization processes include tandem alkyne hydration/aldol condensation reactions, which can lead to the formation of cyclohexenones from nonterminal alkynals. organic-chemistry.orgorganic-chemistry.org
| Reaction | Key Reagents | Description | Reference |
| Robinson Annulation | Methyl vinyl ketone, Ethyl acetoacetate, Base | A tandem Michael addition and intramolecular aldol condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com | wikipedia.org |
| Wichterle Reaction | 1,3-dichloro-cis-2-butene, Ketone enolate | A variation of the Robinson annulation using a masked vinyl ketone equivalent. drugfuture.com | wikipedia.org |
| Tandem Alkyne Hydration/Aldol | Nonterminal alkynals, Acid catalyst | An acid-promoted carbocyclization to form exo cycloalkenones. | organic-chemistry.orgorganic-chemistry.org |
Synthesis via Organometallic Reagents and Conjugate Additions
Organometallic reagents play a crucial role in the synthesis of cyclohexenone derivatives through conjugate addition reactions. Organocuprates, such as lithium dimethylcuprate, are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds. ic.ac.uk This reactivity is in contrast to "harder" nucleophiles like Grignard reagents, which tend to favor 1,2-addition to the carbonyl carbon. ic.ac.ukwikipedia.org The mechanism of organocuprate addition is thought to involve the formation of a copper(III) intermediate followed by reductive elimination. wikipedia.org
The use of organocopper reagents is a cornerstone for introducing a wide variety of substituents at the β-position of a cyclohexenone precursor. wikipedia.org For example, the conjugate addition of Grignard reagents in the presence of a catalytic amount of a copper(I) salt provides a powerful method for C-C bond formation. wikipedia.orgnih.gov The choice of solvent and additives, such as trimethylsilyl (B98337) chloride (TMSCl), can significantly influence the course and rate of these reactions. pitt.edu The development of copper-catalyzed asymmetric conjugate additions has further expanded the utility of this methodology. nih.gov
Esterification and Functional Group Installation at the Cyclohexenone Scaffold
Once the cyclohexenone core is established, further functionalization can be achieved. Hagemann's ester itself can be seen as a product of both ring formation and esterification. In syntheses that proceed through the corresponding carboxylic acid, a final esterification step is required. This can be accomplished through standard methods, such as Fischer esterification.
The Hagemann's ester scaffold is amenable to a variety of functional group installations. arkat-usa.orgresearchgate.net Alkylation reactions can be performed to introduce substituents at various positions on the ring. arkat-usa.orgresearchgate.net For example, alkylation can occur at the C-3 position. researchgate.net It is also possible to introduce functional groups at the C-4 and C-5 positions through reactions like Wittig olefination and ortho-Claisen rearrangements. arkat-usa.org The carbonyl group can also be a site for further reactions, and the ester can be hydrolyzed and decarboxylated under basic conditions. umich.edu
| Reaction Type | Reagents/Conditions | Outcome | Reference |
| Alkylation | Methyl iodide | Introduction of a methyl group at C-3. | arkat-usa.org |
| Hydrolysis & Decarboxylation | KOH, EtOH/H2O, heat | Conversion of the ester to a ketone. | umich.edu |
| Aromatization | Iodine, refluxing methanol | Conversion of the cyclohexenone to a p-hydroxybenzoate derivative. arkat-usa.org | arkat-usa.org |
| Wittig Olefination | Wittig reagent | Introduction of an alkyl substituent at C-4. | arkat-usa.org |
| ortho-Claisen Rearrangement | Allyl alcohol, acid catalyst | Introduction of an allyl group at C-5 of the corresponding phenol. | arkat-usa.org |
Asymmetric Synthesis Approaches to Chiral Derivatives
The development of asymmetric methods to access chiral cyclohexenone derivatives is of great importance for the synthesis of enantiomerically pure natural products and pharmaceuticals. nih.gov
Chiral Auxiliaries and Catalytic Asymmetric Induction in Cyclohexenone Formation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of cyclohexenone synthesis, chiral auxiliaries can be attached to one of the starting materials to direct the formation of a specific enantiomer during the cyclization process. numberanalytics.com For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an amide derivative, thereby establishing a key stereocenter. wikipedia.org
Diastereoselective Transformations
The stereocontrolled synthesis of highly substituted cyclohexanone (B45756) frameworks is a formidable challenge in organic synthesis. Diastereoselective transformations, particularly through conjugate addition reactions, offer a powerful approach to address this challenge. These methods allow for the precise installation of multiple stereocenters in a single transformation.
A notable example of achieving high diastereoselectivity is the cascade inter-intramolecular double Michael reaction. This strategy has been successfully employed in the synthesis of highly functionalized cyclohexanones. For instance, the reaction of curcumins with arylidenemalonates, conducted under phase-transfer catalysis conditions with aqueous potassium hydroxide, yields polysubstituted cyclohexanones as the major products with excellent diastereoselectivity in most cases. researchgate.netacs.orglibretexts.orgacs.org The reaction proceeds through an initial intermolecular Michael addition of the curcumin (B1669340) enolate to the arylidenemalonate, followed by a diastereoselective intramolecular 6-endo-trig Michael addition to the enone moiety of the curcumin, thereby constructing the cyclohexanone ring. acs.org
The success of this diastereoselective cyclization highlights the potential for creating complex cyclohexanone structures analogous to substituted this compound. The reaction conditions and outcomes for a selection of these transformations are detailed in the table below.
Table 1: Diastereoselective Synthesis of Functionalized Cyclohexanones via Cascade Michael Reaction
| Entry | Curcumin Derivative (1) | Arylidenemalonate (2) | Product (3) Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | Curcumin | Diethyl 2-(4-chlorobenzylidene)malonate | 85 | >99:1 |
| 2 | Curcumin | Diethyl 2-(4-nitrobenzylidene)malonate | 90 | >99:1 |
| 3 | Demethoxycurcumin | Diethyl 2-benzylidenemalonate | 82 | >99:1 |
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective functionalization of cyclic enones. The direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes, catalyzed by chiral primary amines, provides access to highly functionalized cyclohexanone derivatives with excellent stereocontrol. nih.gov This type of transformation, when applied to a β-substituted cyclohexenone, can lead to the formation of two new stereocenters at the γ and δ positions relative to the carbonyl group. nih.gov
Photochemical Synthesis Routes to Functionalized Cyclohexenones
Photochemical reactions, particularly [2+2] cycloadditions, represent a highly effective strategy for the synthesis of complex molecular architectures, including functionalized bicyclic systems derived from cyclohexenones. The photochemical [2+2] cycloaddition between an enone and an alkene is a powerful method for forming cyclobutane (B1203170) rings, creating up to four new stereogenic centers in a single step. researchgate.netacs.org
The general mechanism involves the photoexcitation of the α,β-unsaturated ketone to its excited state, which then reacts with a ground-state alkene to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical furnishes the cyclobutane product. These reactions can be performed both inter- and intramolecularly, providing access to a wide range of strained four-membered ring systems. researchgate.netlibretexts.org
The study of photochemical reactions of 2-cyclohexenones with various substituted olefins has been a cornerstone in the development of this methodology. acs.org These reactions often lead to the formation of bicyclo[4.2.0]octan-2-one skeletons, which are valuable intermediates in the synthesis of natural products and other complex targets. The regioselectivity and stereoselectivity of these cycloadditions are influenced by a variety of factors, including the nature of the substituents on both the cyclohexenone and the alkene, the solvent, and the presence of sensitizers.
An illustrative example is the intramolecular [2+2] photocycloaddition of a diolefin, which can lead to the formation of cage-like compounds. acs.org For instance, the irradiation of a diolefin can yield a cyclobutane, which can be further elaborated. In one such sequence, ortho-methoxy groups on an aromatic ring directed the diastereoselectivity of the cycloaddition. acs.org
The application of these photochemical methods to this compound and its analogs opens up avenues for the synthesis of novel bicyclic and polycyclic structures. The table below summarizes key aspects of photochemical [2+2] cycloaddition reactions involving cyclic enones.
Table 2: Examples of Photochemical [2+2] Cycloadditions with Cyclohexenone Derivatives
| Enone | Alkene | Product Type | Key Features |
|---|---|---|---|
| 2-Cyclohexenone | Vinyl Acetate | Bicyclo[4.2.0]octan-2-one | Formation of a fused cyclobutane ring |
| Carvone | - | Carvonecamphor | Intramolecular cyclization |
| Cyclopentenone | Cyclopentene | Bicyclo[3.2.0]heptan-2-one | Dimerization and intermolecular cycloaddition |
These photochemical strategies, by providing access to strained ring systems, offer a complementary approach to ground-state reactions for the synthesis of complex molecules derived from functionalized cyclohexenones. researchgate.netlibretexts.org
Elucidating Reactivity and Transformation Pathways of Methyl 6 Oxocyclohex 1 Ene 1 Carboxylate Derivatives
Nucleophilic and Electrophilic Additions to the Enone System
The conjugated enone system of methyl 6-oxocyclohex-1-ene-1-carboxylate is susceptible to attack by both nucleophiles and electrophiles at several positions. Nucleophilic additions can occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the α,β-unsaturated system (1,4-conjugate addition or Michael addition).
The Michael addition, a cornerstone of carbon-carbon bond formation, is a key reaction for this molecule. wikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org For this compound, this results in the formation of a new bond at the C-3 position. A variety of nucleophiles can be employed in this reaction, leading to a wide array of substituted cyclohexanone (B45756) derivatives.
Stabilized enolates, such as those derived from β-ketoesters and malonates, are effective Michael donors. youtube.comorganic-chemistry.org The reaction is typically carried out in the presence of a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic enolate. wikipedia.org Organocuprates, also known as Gilman reagents, are another class of nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated ketones, often favoring conjugate addition over direct addition to the carbonyl group. masterorganicchemistry.com Amines and thiols can also act as nucleophiles in Michael additions, leading to the formation of β-amino and β-thio substituted cyclohexanones, respectively. masterorganicchemistry.com
The table below summarizes representative Michael addition reactions with this compound.
| Nucleophile (Michael Donor) | Product Type |
| Diethyl Malonate | 3-(1,3-bis(ethoxycarbonyl)methyl)cyclohexanone derivative |
| Lithium Dimethylcuprate | 3-Methylcyclohexanone derivative |
| Pyrrolidine | 3-(Pyrrolidin-1-yl)cyclohexanone derivative |
| Thiophenol | 3-(Phenylthio)cyclohexanone derivative |
While Michael additions are common, direct nucleophilic attack at the carbonyl carbon (1,2-addition) is also a significant reaction pathway. The choice between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. masterorganicchemistry.com
For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would primarily yield a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com The Wittig reaction provides a method to convert the ketone into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. wikipedia.orglibretexts.org
The following table outlines some key reactions occurring at the carbonyl center.
| Reagent | Reaction Type | Product Type |
| Methylmagnesium Bromide | Grignard Reaction | Tertiary Alcohol |
| Methylenetriphenylphosphorane | Wittig Reaction | 6-Methylene-cyclohex-1-ene-1-carboxylic acid methyl ester |
| Sodium Borohydride | Reduction | Allylic Alcohol |
Oxidation and Reduction Chemistry of the Cyclohexenone Moiety
The cyclohexenone ring of this compound possesses two key sites for oxidation and reduction: the ketone and the carbon-carbon double bond. The ability to selectively modify these functional groups is crucial for the synthesis of complex molecules.
The reduction of the ketone and the alkene can be achieved with high stereoselectivity, which is often a critical consideration in synthetic chemistry. The ketone can be reduced to a secondary alcohol using various reducing agents. For stereoselective reductions, chiral reducing agents or catalysts are often employed.
The carbon-carbon double bond can be reduced via catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. This reaction generally results in the syn-addition of hydrogen to the double bond. The choice of catalyst and reaction conditions can influence the stereochemical outcome.
The cyclohexenone ring can undergo several oxidative transformations. Epoxidation of the electron-deficient double bond can be achieved using nucleophilic oxidizing agents. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce new functional groups. researchgate.net
Oxidative cleavage of the double bond can lead to the formation of dicarbonyl compounds. libretexts.org Ozonolysis, followed by either a reductive or oxidative workup, is a common method for this transformation. libretexts.orgarkat-usa.org A reductive workup typically yields aldehydes or ketones, while an oxidative workup produces carboxylic acids. libretexts.org
Ester Group Transformations (e.g., Hydrolysis, Transesterification, Decarboxylation)
The methyl ester group of this compound can undergo a variety of transformations common to esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible.
Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This is useful for introducing different alkyl groups into the ester functionality.
Decarboxylation: While not a direct transformation of the ester, the corresponding β-keto acid, formed upon hydrolysis of the ester, can undergo decarboxylation. This reaction, often facilitated by heat, results in the loss of carbon dioxide and the formation of a cyclohexenone.
Cascade and Tandem Reactions Utilizing the Cyclohexenone Framework
The cyclohexenone framework, a core structural feature of this compound, serves as a versatile platform for cascade and tandem reactions, enabling the rapid construction of complex molecular architectures from simple precursors. nih.gov These sequential reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent an efficient and atom-economical approach to synthesizing highly functionalized six-membered carbocycles. arkat-usa.orgprinceton.edu Such strategies are of fundamental importance for preparing natural products and medicinally relevant compounds. nih.gov
Organocatalysis has emerged as a powerful tool for initiating cascade sequences with cyclohexenone-type substrates. For instance, organocatalyzed Michael-Michael cascade reactions can generate highly functionalized cyclohexenes with control over multiple stereocenters. nih.gov Utilizing chiral amine catalysts, such as diphenyl prolinol silyl (B83357) ethers, this method allows for the reaction between unsaturated β-ketoesters and enals to build complex cyclohexene (B86901) rings in high yields and excellent stereoselectivity. nih.gov Similarly, a one-pot sequential organocatalytic process involving a Michael-Michael-1,2-addition sequence can produce fully substituted cyclohexanes bearing five contiguous stereocenters. nih.gov This strategy employs a chiral amino-squaramide catalyst for the initial enantioselective Michael addition, followed by a base-catalyzed domino sequence. nih.gov
Transition metal catalysis also facilitates unique tandem transformations. An iridium(I) catalyzed process enables the synthesis of substituted acyl-cyclohexenes from 1,5-diols through an atom-economical tandem acceptorless dehydrogenation- nih.govbeilstein-journals.org-hydride shift cascade. nih.gov This reaction, which produces only water and hydrogen gas as byproducts, proceeds through the initial dehydrogenation of the diol, followed by a catalyst-independent cascade involving a base-mediated nih.govbeilstein-journals.org-hydride shift and subsequent aldol (B89426) condensation. nih.gov Furthermore, gold catalysts have been employed in tandem alkyne–carbonyl metathesis/Nazarov reactions of enynones to generate fused bicyclic, tricyclic, and tetracyclic systems with high diastereoselectivity. beilstein-journals.org
These methodologies highlight the utility of the cyclohexenone core in designing complex reaction cascades, providing access to a diverse range of carbocyclic structures. nih.govnih.gov
Interactive Data Table: Cascade and Tandem Reactions of Cyclohexenone Systems
| Reaction Type | Catalyst/Reagent | Reactants | Product Type | Key Features | Reference |
| Michael-Michael Cascade | Diphenyl prolinol silyl ether | Unsaturated β-ketoester, enal | Functionalized cyclohexene | Forms up to four chiral centers; high yield and enantioselectivity. | nih.gov |
| Michael-Michael-1,2-Addition | Chiral amino-squaramide, DBU | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Fully substituted cyclohexane (B81311) | Creates five contiguous stereocenters; one-pot procedure. | nih.gov |
| Acceptorless Dehydrogenation- nih.govbeilstein-journals.org-Hydride Shift | Iridium(I) complex with CataCXium A | 1,5-diol, pentamethylacetophenone | Substituted acyl-cyclohexene | Atom-economical; produces H₂O and H₂ as byproducts. | nih.gov |
| Alkyne-Carbonyl Metathesis/Nazarov Reaction | Gold catalyst | Enynone | Fused bicyclic, tricyclic, and tetracyclic derivatives | Gold catalyst exhibits dual activation roles; high diastereoselectivity. | beilstein-journals.org |
Enzymatic and Biocatalytic Transformations of Analogous Structures
The structural motif of this compound is analogous to substrates amenable to enzymatic and biocatalytic transformations, which offer high selectivity and environmentally benign reaction conditions. tudelft.nl Oxidoreductases, particularly ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family, are prominent in the biocatalysis of cyclic enones. tudelft.nl These enzymes typically use nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) to asymmetrically reduce the activated carbon-carbon double bond of α,β-unsaturated carbonyl compounds. tudelft.nlprinceton.edu
Ene-reductases have been successfully applied in the reduction of various cyclic enones. uni-giessen.de For example, a novel ene-reductase from Cyclocybe aegerita (CaeEnR1) demonstrated the ability to reduce a range of activated alkenes, including cyclic enones, and even alkynes, showcasing the potential for novel biocatalytic reactions. uni-giessen.de The combination of EREDs with other enzymes in one-pot cascade reactions further expands their synthetic utility. A chemoenzymatic cascade combining an ERED with iridium photocatalysis has been developed to synthesize 6-azabicyclo[3.2.1]octan-3-one derivatives from cyclohexenones. osti.gov Another biocatalytic cascade employs an ERED with an imine reductase (IRED) to achieve the reduction of cyclic enimines to diastereomerically enriched N-heterocycles. thieme-connect.com
In the context of anaerobic metabolism, analogous structures are processed by specific hydrolases. In the bacterium Thauera aromatica, the enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is involved in the degradation of benzoyl-CoA. ebi.ac.ukuniprot.org This enzyme catalyzes both the hydration of the double bond and the subsequent hydrolytic cleavage of the cyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA to form 3-hydroxypimelyl-CoA. uniprot.org Similarly, cell extracts from Syntrophus aciditrophicus have shown activity for cyclohex-1-ene carboxyl-CoA hydratase and 2-hydroxycyclohexane carboxyl-CoA dehydrogenase, indicating a metabolic pathway for cyclohex-1-ene carboxylate. nih.gov These enzymatic systems underscore the potential for biocatalytic modification of the cyclohexenone core, including ring-opening and functionalization reactions.
Interactive Data Table: Biocatalytic Transformations of Cyclohexenone Analogs
| Enzyme/System | Substrate Type | Transformation | Product Type | Key Features | Reference |
| Ene-Reductase (ERED) | Cyclic enone | Asymmetric C=C bond reduction | Chiral cycloalkanone | High enantioselectivity; utilizes NAD(P)H cofactors. | tudelft.nlprinceton.edu |
| Ene-Reductase (CaeEnR1) | Activated alkenes/alkynes | C=C or C≡C bond reduction | Saturated ketones/alkanes | Novel biocatalyst with a broad substrate scope. | uni-giessen.de |
| ERED / Imine Reductase (IRED) Cascade | Cyclic enimine | Sequential C=C and C=N bond reduction | Diastereomerically enriched N-heterocycle | One-pot biocatalytic cascade for controlling adjacent stereocenters. | thieme-connect.com |
| 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | 6-oxocyclohex-1-ene-1-carbonyl-CoA | Hydration and hydrolytic ring cleavage | 3-hydroxypimelyl-CoA | Key enzyme in the anaerobic degradation pathway of aromatic compounds. | uniprot.org |
| Syntrophus aciditrophicus cell extract | Cyclohex-1-ene carboxylate | Hydration, Dehydrogenation | Pimelate, Glutarate | Demonstrates metabolic pathway for dearomatized cyclic carboxylates. | nih.gov |
Strategic Applications in Complex Organic Molecule Synthesis
Role as a Key Building Block for Polycyclic Ring Systems
The construction of polycyclic ring systems is a fundamental challenge in organic synthesis, often requiring robust and reliable methodologies. Methyl 6-oxocyclohex-1-ene-1-carboxylate serves as an exceptional starting point for such endeavors, primarily through its participation in annulation and cycloaddition reactions.
One of the most powerful strategies employing this building block is the Robinson annulation. masterorganicchemistry.comwikipedia.orgresearchgate.net This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for the formation of a six-membered ring. masterorganicchemistry.comwikipedia.org The cyclohexenone core of this compound is ideally suited for this transformation, enabling the fusion of an additional ring and thereby facilitating the assembly of bicyclic and more complex polycyclic frameworks. These structures are central to many natural products, including steroids. wikipedia.orgorganic-chemistry.org
Furthermore, the double bond within the cyclohexenone ring of Hagemann's ester and its derivatives can act as a dienophile in Diels-Alder reactions. nih.gov This [4+2] cycloaddition is a powerful tool for forming six-membered rings with a high degree of stereocontrol. By carefully selecting the diene partner, chemists can construct intricate polycyclic systems in a single step. The intramolecular version of the Diels-Alder reaction, where the diene and dienophile are part of the same molecule, has also been successfully applied to create complex, fused, and bridged ring systems from precursors derived from this compound. masterorganicchemistry.com
The strategic functionalization of Hagemann's ester derivatives allows for the synthesis of a variety of substituted cyclic compounds, which can then be elaborated into more complex polycyclic structures. researchgate.net The ability to introduce substituents at various positions of the ring (C-1, C-3, C-5, and C-2') provides a high degree of synthetic flexibility. researchgate.net
| Reaction Type | Description | Application in Polycyclic Synthesis |
| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.comwikipedia.org | Construction of fused bicyclic and polycyclic systems, notably in steroid synthesis. wikipedia.org |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile (the cyclohexenone double bond) to form a new six-membered ring. | Creation of complex fused and bridged polycyclic frameworks with high stereocontrol. |
| Intramolecular Diels-Alder Reaction | A variation where the diene and dienophile are tethered within the same molecule, leading to the formation of multiple rings. masterorganicchemistry.com | Efficient synthesis of intricate polycyclic architectures. |
Total Synthesis of Natural Products Incorporating the Cyclohexenone Motif
The structural motif of a substituted cyclohexenone is prevalent in a vast number of natural products. Consequently, this compound has been extensively utilized as a starting material in the total synthesis of these biologically active compounds.
The synthesis of alkaloids, a class of naturally occurring compounds containing basic nitrogen atoms, has greatly benefited from the use of Hagemann's ester. For instance, in the total synthesis of (+)-fawcettimine, a tetracyclic Lycopodium alkaloid, the Robinson annulation was a key step in constructing the core structure. wikipedia.org While not directly starting from this compound in all published routes, the principles of the Robinson annulation, for which this ester is a classic substrate, are central to forming the fused ring systems characteristic of these alkaloids. wikipedia.orgnih.gov
Terpenoids and sterols represent another major class of natural products where the cyclohexenone unit is a common feature. The synthesis of these compounds often involves the construction of polycyclic carbon skeletons. Hagemann's ester has proven to be an effective precursor for these targets. researchgate.net For example, the Wieland-Miescher ketone, a classic Robinson annulation product, is a crucial intermediate in the synthesis of numerous steroids and can be conceptually derived from precursors related to Hagemann's ester. wikipedia.org The systematic functionalization of Hagemann's ester derivatives has been a key strategy in the synthesis of various terpenes. researchgate.net
The application of this compound extends to other families of natural products. Its versatile functionality allows for its incorporation into synthetic routes targeting a wide range of molecular architectures. The core structure of Hagemann's ester provides a ready-made template that can be elaborated through various chemical transformations to achieve the desired natural product.
Synthesis of Precursors for Bioactive Molecules (focus on the precursor role in chemical synthesis)
Beyond the total synthesis of natural products, this compound is instrumental in the synthesis of key precursors for a wide range of bioactive molecules. Its ability to be readily modified and functionalized makes it an ideal starting point for creating complex fragments that can be incorporated into larger, biologically active compounds.
The highly functionalized nature of Hagemann's ester allows for selective transformations at multiple sites. researchgate.net For instance, alkylation reactions can be directed to specific carbon atoms of the ring to introduce desired side chains. researchgate.net Subsequent manipulations, such as reduction, oxidation, or ring-opening reactions, can then be employed to convert the cyclohexenone core into a variety of other cyclic or acyclic structures. These elaborated molecules serve as advanced intermediates in the synthesis of pharmaceuticals and other bioactive agents.
Development of Novel Synthetic Reagents and Catalytic Ligands
The structural framework of this compound has also been exploited in the development of new synthetic tools. By incorporating chirality into the molecule, for example, it can be used as a chiral building block or as a scaffold for the synthesis of chiral ligands for asymmetric catalysis.
The ability to introduce a variety of functional groups onto the cyclohexenone ring allows for the design and synthesis of molecules with specific electronic and steric properties. These tailored molecules can then be employed as ligands for transition metal catalysts, influencing the stereochemical outcome of a reaction. The development of such ligands is crucial for the advancement of asymmetric synthesis, a field dedicated to the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Mechanistic and Theoretical Investigations of Reactions Involving Methyl 6 Oxocyclohex 1 Ene 1 Carboxylate
Detailed Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods
Spectroscopic methods are indispensable for characterizing the reactants, products, and any stable intermediates. For instance, in the synthesis of related compounds like methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate, Infrared (IR) spectroscopy is used to identify key functional groups. mdpi.com Typical IR spectra would show characteristic absorption bands for the α,β-unsaturated carbonyl group, the carbonyl ester, and the C=C double bond. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and advanced techniques like COSY and HETCOR, is employed to determine the precise connectivity and stereochemistry of the molecule. mdpi.comresearchgate.net For example, the absence of specific alkene proton signals and the appearance of new aliphatic signals in an NMR spectrum can confirm that an addition reaction has occurred. mdpi.com
Kinetic studies, which measure the rate of a reaction, provide quantitative data to support a proposed mechanism. By analyzing how reaction rates change with reactant concentrations, temperature, or the presence of catalysts, researchers can infer the composition of the rate-determining step and construct a detailed energy profile for the reaction. While specific kinetic data for Methyl 6-oxocyclohex-1-ene-1-carboxylate is not extensively detailed in the provided literature, the principles are widely applied in studying analogous systems, such as the hydrolysis of related acetyl-CoA compounds in hepatocytes. nih.gov Such studies measure various fluxes and the effects of different conditions, like starvation, to understand the metabolic pathways. nih.gov
Computational Chemistry Approaches to Reaction Mechanism
Computational chemistry has become a powerful tool for investigating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. jacsdirectory.comresearchgate.net By applying DFT methods, such as using the B3LYP functional with a 6-311G(d,p) basis set, researchers can optimize the geometry of molecules like this compound and calculate various properties, including bond lengths, bond angles, and thermodynamic parameters. jacsdirectory.comresearchgate.net For example, in a study on a related tetrahydropyrimidine (B8763341) carboxylate, DFT calculations were used to determine the optimized geometry and self-consistent field (SCF) energy. jacsdirectory.com
Table 1: Calculated Electronic Properties for a Related N-aryl-β-enaminone (6a) from TD-DFT
| State | Excitation Energy (eV) | Character |
| S₁ | 3.83 | nπ |
| T₁ | 2.66 | nπ |
| T₂ | 2.76 | ππ* (HOMO-LUMO) |
| Data sourced from a computational study on a related photocyclization reaction. acs.org |
A key application of computational chemistry is the modeling of transition states, which are the high-energy structures that connect reactants and products. e-bookshelf.de By locating the transition state structure and calculating its energy, chemists can determine the activation energy barrier for a reaction. acs.org
For the photocyclization of the related enaminone 6a, the minimum energy reaction pathway was computed using unrestricted Kohn-Sham DFT. acs.org The process involved constraining the distance between the bond-forming carbon atoms while allowing all other geometric parameters to relax. acs.org This analysis allowed for the construction of a detailed reaction energy profile, showing the energy changes from the initial excited state, through the transition state for cyclization, to the final product. acs.org Such profiles are invaluable for understanding the feasibility and mechanism of a reaction. e-bookshelf.de
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is associated with nucleophilic or electron-donating character, while the LUMO is associated with electrophilic or electron-accepting character. libretexts.orgyoutube.com
The reactivity of this compound can be predicted using FMO analysis. For example, in a cycloaddition reaction like the Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) determines whether the reaction is allowed and what the stereochemical outcome will be. wikipedia.org The energy gap between the HOMO and LUMO is a critical factor; a smaller gap generally leads to higher reactivity. imperial.ac.uk DFT calculations can provide the energies and spatial distributions of these frontier orbitals, allowing for predictions about the regioselectivity and stereoselectivity of various reactions. jacsdirectory.com
Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron donor (Nucleophile/Base) libretexts.orgyoutube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (Electrophile/Acid) libretexts.orgyoutube.com |
| Interaction | Overlap between HOMO of one molecule and LUMO of another | Drives chemical reactions and bond formation wikipedia.orglibretexts.org |
Studies on Stereochemical Control and Regioselectivity
Controlling the stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of bond formation) is a central goal in organic synthesis. For reactions involving this compound, these aspects are often governed by the structure of the transition state.
In many reactions, such as aldol (B89426) reactions and wikipedia.orgwikipedia.org-sigmatropic rearrangements, the preference for a chair-like six-membered transition state, as described by the Zimmerman-Traxler model, can explain the observed stereoselectivity. e-bookshelf.de This model posits that substituents will prefer to occupy equatorial positions in the chair-like transition state to minimize steric hindrance, thus leading to a specific stereochemical outcome. e-bookshelf.de
In the photocyclization of N-aryl-β-enaminones, the initial product formed is a labile trans-fused ring system. acs.org This intermediate, however, rapidly epimerizes to the more stable cis-fused product upon purification on silica (B1680970) gel. acs.org This demonstrates how reaction conditions and product stability can influence the final isolated stereoisomer. Understanding these pathways allows chemists to design reactions that selectively produce the desired isomer.
Enzymological Studies on Cyclohexenone Ring Transformations (e.g., IpdAB and COCHEA-CoA hydrolysis)
The cyclohexenone carboxylate motif is found in various natural metabolic pathways where enzymes catalyze specific transformations with high efficiency and selectivity. The anaerobic metabolism of aromatic compounds often involves the reduction of a benzene (B151609) ring to a cyclohexene (B86901) derivative.
In the bacterium Thauera aromatica, the metabolism of benzoate (B1203000) proceeds through intermediates like cyclohex-1,5-diene carboxyl-CoA. nih.gov This is then hydrated to 6-hydroxycyclohex-1-ene carboxyl-CoA and subsequently oxidized to 6-oxocyclohex-1-ene carboxyl-CoA, a compound structurally very similar to the subject of this article. nih.gov This keto-intermediate is then cleaved hydrolytically by an enzyme to open the ring and form 3-hydroxypimelyl-CoA. nih.gov
The hydrolysis of the thioester bond in related CoA derivatives, such as acetyl-CoA, is a critical step in many metabolic processes, including the Krebs cycle and fatty acid metabolism. vaia.comyoutube.com Enzymes like citrate (B86180) synthase carefully control this hydrolysis to prevent wasteful depletion of high-energy molecules. vaia.com The enzyme undergoes a conformational change upon binding its substrate, creating a specific binding site for the CoA ester and ensuring the reaction proceeds only when needed. vaia.com While specific studies on enzymes named IpdAB or those for "COCHEA-CoA hydrolysis" were not detailed in the provided search results, the general principles of enzymatic control over CoA ester and cyclohexenone ring transformations are well-established in biochemistry. nih.govnih.govnih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Configuration Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of the constitution and, in some cases, the stereochemistry of Methyl 6-oxocyclohex-1-ene-1-carboxylate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the following proton signals are expected:
Vinylic Proton (H2): A single proton on the C=C double bond adjacent to the ester group, expected to appear as a triplet in the downfield region (δ 6.5-7.0 ppm) due to coupling with the two adjacent allylic protons (H3).
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl group, typically found around δ 3.7-3.8 ppm.
Allylic Protons (H3): Two protons adjacent to the double bond, expected to be a multiplet around δ 2.4-2.6 ppm.
Protons Alpha to Carbonyl (H5): Two protons adjacent to the ketone carbonyl group, appearing as a triplet around δ 2.5-2.7 ppm.
Methylene (B1212753) Protons (H4): Two protons situated between the other methylene groups, expected to be a multiplet around δ 2.0-2.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional groups. For this molecule, eight distinct carbon signals are anticipated:
Carbonyl Carbons: Two signals in the highly deshielded region for the ketone (C6, ~198-202 ppm) and the ester (C=O, ~165-170 ppm).
Olefinic Carbons: Two signals for the carbons of the double bond (C1 and C2), with C1 being more downfield due to its attachment to the electron-withdrawing ester group (~140-145 ppm) and C2 appearing around ~130-135 ppm.
Methyl Ester Carbon: A signal for the methoxy (B1213986) carbon (-OCH₃) at approximately δ 52-53 ppm.
Aliphatic Carbons: Three signals corresponding to the methylene carbons of the ring (C3, C4, C5) in the δ 20-40 ppm range.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are essential for definitive assignment.
COSY: Would confirm the coupling between adjacent protons, for instance, showing a correlation between the vinylic proton (H2) and the allylic protons (H3), and between the adjacent methylene groups (H3-H4, H4-H5).
HSQC: Correlates each proton signal to its directly attached carbon atom.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing the molecular structure together. For example, it would show a correlation from the methyl ester protons to the ester carbonyl carbon and from the vinylic proton (H2) to the ester carbonyl carbon.
Table 6.1: Predicted NMR Spectral Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 | - | - | 142 |
| C2 | 6.8 | t | 133 |
| C3 | 2.5 | m | 25 |
| C4 | 2.1 | m | 22 |
| C5 | 2.6 | t | 38 |
| C6 | - | - | 200 |
| -COOCH₃ | - | - | 167 |
| -OCH₃ | 3.8 | s | 52 |
Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. neu.edu.tr High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
For this compound, the molecular formula is C₈H₁₀O₃, corresponding to a monoisotopic mass of 154.0630 g/mol . researchgate.net An HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
The mass spectrum also provides structural information through analysis of fragmentation patterns. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:
Loss of the methoxy group (-•OCH₃): Leading to a prominent peak at m/z 123.
Loss of the carbomethoxy group (-•COOCH₃): Resulting in a fragment at m/z 95.
Decarbonylation: Loss of carbon monoxide (CO) from the ketone, which can occur from the molecular ion or subsequent fragments.
Table 6.2: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Formula of Fragment |
| 154 | [M]⁺• (Molecular Ion) | [C₈H₁₀O₃]⁺• |
| 123 | [M - •OCH₃]⁺ | [C₇H₇O₂]⁺ |
| 95 | [M - •COOCH₃]⁺ | [C₆H₇O]⁺ |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide excellent data on connectivity, X-ray crystallography offers the only means for the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique requires the compound to be in a crystalline form suitable for diffraction analysis.
Currently, there are no published crystal structures for this compound in publicly accessible databases. However, if a suitable single crystal could be grown, X-ray analysis would provide precise data on:
Bond Lengths and Angles: Confirming the geometry of the ester and α,β-unsaturated ketone functionalities.
Ring Conformation: The cyclohexene (B86901) ring is not planar and would be expected to adopt a conformation such as a half-chair or twist-boat. Crystallography would determine the exact conformation.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
Studies on similarly substituted cyclohexenone derivatives have successfully used this technique to confirm their structures, revealing details of their molecular geometry and stereochemistry. mdpi.commdpi.comresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated π-electron systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. vscht.cz The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. For comparison, the related compound Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate shows strong carbonyl bands at 1734 cm⁻¹ and 1657 cm⁻¹. mdpi.comresearchgate.net
C=O Stretch (α,β-unsaturated ketone): A strong absorption band is expected around 1670-1690 cm⁻¹. Conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
C=O Stretch (ester): A strong absorption band is expected around 1715-1730 cm⁻¹.
C=C Stretch: An absorption of medium intensity for the carbon-carbon double bond, expected around 1620-1650 cm⁻¹.
C-O Stretch (ester): Strong absorptions in the 1100-1300 cm⁻¹ region.
C-H Stretch: Absorptions for sp²-hybridized C-H (vinylic) just above 3000 cm⁻¹ and for sp³-hybridized C-H just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule, particularly for conjugated systems. mt.comutoronto.ca The α,β-unsaturated carbonyl system in this compound constitutes a chromophore that absorbs UV light. Two main transitions are expected:
π → π transition:* An intense absorption band, typically observed in the range of 220-250 nm.
n → π transition:* A much weaker absorption band at a longer wavelength, typically around 310-330 nm. The exact position of the maximum absorption (λₘₐₓ) is influenced by the solvent.
Table 6.3: Expected IR and UV-Vis Spectral Data for this compound
| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | C=O Stretch (Ketone, conjugated) | 1670 - 1690 |
| IR | C=O Stretch (Ester) | 1715 - 1730 |
| IR | C=C Stretch | 1620 - 1650 |
| IR | C-O Stretch (Ester) | 1100 - 1300 |
| UV-Vis | π → π* transition | ~220 - 250 |
| UV-Vis | n → π* transition | ~310 - 330 |
Emerging Research Directions and Future Outlook
Novel Catalytic Systems for Enone Functionalization
The functionalization of enones, such as Methyl 6-oxocyclohex-1-ene-1-carboxylate, is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. A significant frontier in this area is the development of advanced catalytic systems that offer high enantioselectivity and efficiency.
Researchers are actively exploring new organocatalysts for the asymmetric synthesis of chiral cyclohexenones. rsc.org One approach involves the enantioselective isomerization of β,γ-unsaturated cyclohexenones into their α,β-unsaturated counterparts using newly designed chiral diamine catalysts. nih.govbrandeis.edu This transformation is significant as it establishes a stereocenter in a key position, providing access to optically active cyclohexenone derivatives from readily available starting materials like anisoles. nih.govbrandeis.edu These catalysts operate through a cooperative iminium-base mechanism, where the catalyst is electronically tunable to achieve high yields and enantioselectivities. nih.govbrandeis.edu
Another area of focus is the use of metal-free organocatalysts to promote conjugate additions to the cyclohexenone core. These reactions can be performed under mild and environmentally friendly conditions, sometimes even in aqueous solutions or under solvent-free conditions, aligning with the principles of green chemistry. rsc.org For instance, the asymmetric Michael addition of β-ketoesters to α,β-unsaturated aldehydes can be the initial step in a one-pot, multi-step synthesis of highly functionalized and optically active cyclohexenone derivatives. rsc.org
The table below summarizes key findings in the development of novel catalytic systems for cyclohexenone synthesis.
| Catalyst Type | Reaction | Key Features | Research Finding |
| Chiral Diamine Organocatalyst | Asymmetric Isomerization | Electronically tunable; cooperative iminium-base catalysis. | Realized a highly enantioselective (up to 85% ee) isomerization of β,γ-unsaturated cyclohexenones to their chiral α,β-isomers. nih.gov |
| Organocatalyst (e.g., from cinchona alkaloids) | Asymmetric Conjugate Addition | Can be performed in aqueous media or solvent-free; green chemistry approach. | Achieved excellent stereoselectivity (89-91% ee) in the one-pot synthesis of 2,5-disubstituted cyclohex-2-enones. rsc.org |
| Iron-based Complexes | Asymmetric Epoxidation | Biomimetic; uses green oxidants. | Iron complexes with nitrogen and oxygen donor ligands are being investigated for the asymmetric epoxidation of enones, mimicking biological processes. researchgate.net |
Flow Chemistry and Continuous Synthesis of Cyclohexenone Esters
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. flinders.edu.au Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple reaction and purification steps. flinders.edu.authieme.de These benefits are particularly relevant for the synthesis of complex molecules like cyclohexenone esters and their derivatives, which often serve as active pharmaceutical ingredients (APIs). thieme.de
While specific examples detailing the complete continuous synthesis of this compound are emerging, the principles have been successfully applied to structurally related compounds and APIs. For example, multi-step flow syntheses have been developed for APIs such as ibuprofen (B1674241) and rolipram, demonstrating the technology's capability to produce complex chemical entities efficiently. thieme.de The synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin has been achieved via a three-step flow process, highlighting the potential for faster and safer production compared to batch methods. nih.gov
| Feature | Advantage in Continuous Flow Synthesis | Relevance to Cyclohexenone Esters |
| Thermal Control | Efficient heat exchange allows for precise temperature management and safe execution of highly exothermic reactions. flinders.edu.au | Enables better control over selective reactions and isomerization steps. |
| Mixing Efficiency | Rapid and efficient mixing of reagents leads to improved reaction rates and yields. flinders.edu.au | Crucial for reactions involving multiple phases or sensitive reagents. |
| In-line Purification | Integration of purification modules (e.g., extraction, crystallization) removes byproducts and unreacted materials in-line. thieme.de | Streamlines the synthesis, leading to a purer final product without manual workup. |
| Scalability | Scaling up production is often simpler, involving longer run times or parallelization rather than redesigning large reactors. flinders.edu.au | Facilitates the transition from laboratory-scale research to industrial production. |
Bio-inspired Synthesis and Chemoenzymatic Pathways
Nature provides a rich blueprint for highly selective and efficient chemical transformations. Bio-inspired synthesis and chemoenzymatic pathways leverage enzymes and biomimetic catalysts to perform reactions that are often challenging to achieve with traditional chemical methods. researchgate.net This approach is particularly powerful for creating chiral molecules with high enantiopurity.
Ene-reductases are a class of enzymes that have shown great promise in the asymmetric synthesis of chiral cyclohexenones. nih.gov Through a process of desymmetrizing hydrogenation, these enzymes can convert prochiral 4,4-disubstituted 2,5-cyclohexadienones into chiral 4,4-disubstituted 2-cyclohexenones. This reaction breaks the symmetry of the starting material to generate a valuable quaternary stereocenter with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov
Furthermore, the metabolic pathways of microorganisms offer insights into the synthesis and degradation of related structures. For instance, the anaerobic metabolism of benzoate (B1203000) in certain bacteria proceeds through intermediates like cyclohex-1-ene carboxylate and ultimately involves the formation of 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.gov Studying these natural pathways can inspire the development of novel whole-cell or cell-free systems for the synthesis of target molecules. Biomimetic catalysts, which are synthetic molecules that mimic the structure and function of enzymes, are also being developed for reactions like the asymmetric epoxidation of cyclohexenones, bridging the gap between biocatalysis and chemical synthesis. researchgate.net
| Biocatalyst/Pathway | Transformation | Substrate Example | Outcome |
| Ene-reductases (OPR3, YqjM) | Asymmetric Desymmetrization | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones with >99% ee. nih.gov |
| Syntrophus aciditrophicus | Anaerobic Metabolism | Benzoate | Production of cyclohex-1-ene carboxylate and cyclohexane (B81311) carboxylate. nih.gov |
| Biomimetic Fe(III) Complexes | Asymmetric Epoxidation | Olefinic substrates | Mimics peroxidase-like activity for green epoxidation reactions. researchgate.net |
Rational Design of Analogs for Specific Mechanistic Probes
This compound serves not only as a synthetic intermediate but also as a scaffold for the rational design of new molecules with tailored properties. By systematically modifying its structure, chemists can create analogs that act as probes to elucidate reaction mechanisms or that possess specific biological activities.
One example is the synthesis of related compounds like methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. This analog has been identified as a promising starting material for the development of novel heterocyclic compounds, such as pyrazoles, which are being investigated for potential antimalarial and antibacterial activities. mdpi.com The exploration of such derivatives, where different substituents are placed on the cyclohexenone ring, is a valuable strategy for discovering new therapeutic agents. mdpi.com
The synthesis of these analogs allows researchers to study how structural changes influence reactivity and biological function. For example, by introducing different aryl groups or other functionalities, scientists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target or to favor a specific reaction pathway. This structure-activity relationship (SAR) analysis is fundamental to both medicinal chemistry and physical organic chemistry.
Q & A
What are the recommended synthetic routes for Methyl 6-oxocyclohex-1-ene-1-carboxylate, and how do reaction conditions influence diastereoselectivity?
Basic
The compound is synthesized via oxidative cycloaddition of 1,3-dicarbonyls to conjugated systems, often mediated by ceric ammonium nitrate (CAN). Key steps include ketone functionalization and cyclization using acidic catalysts like boron trifluoride diethyl etherate . Reaction conditions (e.g., temperature, solvent polarity) significantly impact diastereoselectivity. For instance, polar aprotic solvents enhance cyclization efficiency, while elevated temperatures may favor thermodynamically stable products. Characterization typically involves -NMR to confirm regioselectivity and GC-MS for purity assessment .
How can spectroscopic and computational methods be integrated to resolve structural ambiguities in this compound derivatives?
Advanced
Contradictions in structural assignments (e.g., regiochemistry of substituents) can arise due to overlapping spectral signals. A multi-technique approach is recommended:
- Spectroscopy : -NMR distinguishes carbonyl environments, while IR confirms ester and ketone functionalities.
- Computational Analysis : Density Functional Theory (DFT) optimizes molecular geometries and predicts NMR chemical shifts for comparison with experimental data .
- X-ray Crystallography : Resolves absolute configurations (see Table 1 for unit cell parameters from related cyclohexenone esters) .
Table 1 : Crystallographic data for Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 11.9729 (3) |
| (Å) | 8.1713 (2) |
| (Å) | 39.2033 (8) |
| (°) | 82.03 (5) |
How are SHELX programs utilized in refining the crystal structure of this compound derivatives?
Advanced
SHELXTL (Bruker AXS) and SHELXL are critical for small-molecule refinement. Key steps include:
- Data Integration : Scaling and absorption correction using SAINT or APEX3.
- Structure Solution : Direct methods (SHELXS) for phase determination.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement. For disordered regions, PART and SUMP instructions resolve occupancy conflicts. R-factor convergence below 5% indicates high reliability .
- Validation : PLATON checks for missed symmetry and twinning .
What precautions are critical when handling this compound in reactions involving strong oxidizers or bases?
Basic
The compound is incompatible with strong oxidizers (e.g., HNO) and bases (e.g., NaOH), which may trigger exothermic decomposition. Safety protocols include:
- Containment : Use glove boxes under inert atmosphere (N/Ar) for moisture-sensitive reactions.
- Personal Protective Equipment (PPE) : Nitrile gloves and flame-resistant lab coats (EN 166 standard) .
- Waste Disposal : Quench reactive intermediates with aqueous HCl before neutralization .
How can statistical analysis address discrepancies in reaction yields during scale-up synthesis?
Advanced
Yield variability often stems from kinetic vs. thermodynamic control. Methodological solutions:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent to identify optimal conditions via response surface modeling.
- Error Analysis : Calculate standard deviations across triplicate runs; outliers may indicate side reactions.
- Chromatographic Purity Checks : HPLC with UV detection (λ = 254 nm) quantifies byproducts. Adjust stoichiometry if impurities exceed 2% .
What role do ring-puckering coordinates play in analyzing the conformational dynamics of this compound?
Advanced
Cremer-Pople parameters quantify nonplanar ring distortions:
- Amplitude () : Measures deviation from the mean plane (e.g., for chair vs. boat conformers).
- Phase Angle () : Identifies pseudorotational pathways.
For example, a phase angle shift from 0° to 180° indicates chair-to-twist-boat transitions. Computational tools (Gaussian 16) generate puckering trajectories, while crystallographic data validate energy minima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
